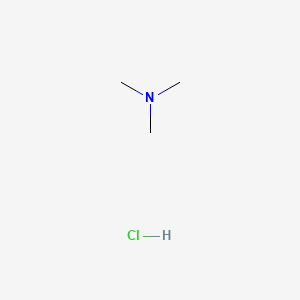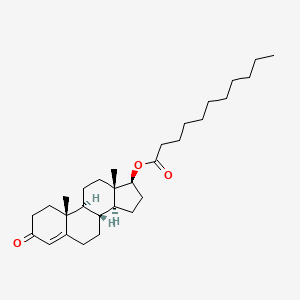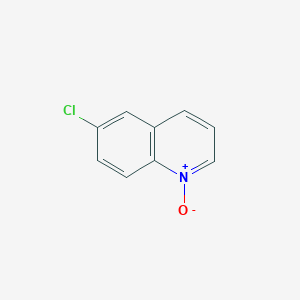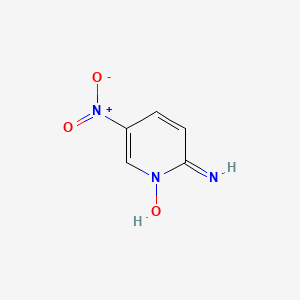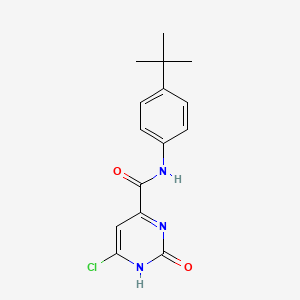
Potassium permanganate
Overview
Description
Potassium permanganate is an inorganic compound with the chemical formula KMnO₄. It is a purplish-black crystalline salt that dissolves in water to give intensely pink or purple solutions. This compound is widely used in the chemical industry and laboratories as a strong oxidizing agent.
Scientific Research Applications
Potassium permanganate has a wide range of applications in scientific research:
Mechanism of Action
Potassium permanganate functions as a strong oxidizing agent. Upon introduction to water, it undergoes reduction, liberating oxygen atoms that react with both organic and inorganic contaminants. This oxidative capability is the core of its effectiveness in various applications, including disinfection and deodorization .
Similar Compounds:
Sodium Permanganate (NaMnO₄): Similar to this compound, it is a strong oxidizing agent but has higher solubility in water.
Chromic Acid (H₂CrO₄): Another strong oxidizing agent used in organic chemistry, but it is more toxic compared to this compound.
Uniqueness: this compound is unique due to its strong oxidizing properties, relatively low toxicity, and wide range of applications in various fields. Its ability to oxidize a wide range of substances makes it a versatile compound in both laboratory and industrial settings .
Safety and Hazards
Potassium permanganate appears as a purplish colored crystalline solid . It is noncombustible but accelerates the burning of combustible material . If the combustible material is finely divided the mixture may be explosive . Contact with liquid combustible materials may result in spontaneous ignition . Contact with sulfuric acid may cause fire or explosion .
Future Directions
Future research directions for potassium permanganate-based advanced oxidation processes include enhancing KMnO4 oxidation methods, exploring the application and mechanisms of KMnO4-based AOPs in improving contaminants removal, sludge dewatering, and resource recovery, and prospecting for new opportunities in wastewater and sludge fields .
Biochemical Analysis
Biochemical Properties
Potassium permanganate is a strong oxidizing agent . It can oxidize a wide range of organic molecules . The products of these reactions are often carboxylic acids
Cellular Effects
This compound has demonstrated to be a superior pre-oxidant to treat high-viability cyanobacteria . It affects the membrane integrity, cyanotoxin fate, and removal of extracellular organic matters (EOMs) of high- and low-viability cyanobacteria . High dosages of this compound can cause severe membrane destruction for low-viability cyanobacteria .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its strong oxidizing property . It can oxidize carbon atoms if they contain sufficiently weak bonds, including carbon atoms with π bonds, as in alkenes and alkynes
Temporal Effects in Laboratory Settings
This compound solutions are not completely stable because of the tendency to react with water . The decomposition is catalyzed by solid MnO2 and is also accelerated by light, heat, acid, base, and Mn2+ . A carefully prepared solution of this compound is reported to have lost only 1% of its normality after storage for four years .
Dosage Effects in Animal Models
Excessive and prolonged exposure of body tissue to this compound can cause damage to vital organs such as the liver and kidneys, induce digestive system malfunctions, and provoke reproductive disorders . Furthermore, it can contaminate milk and meat, and potentially instigate a reduction in milk production of the animal .
Metabolic Pathways
Potassium plays a crucial role in plant metabolic activities, such as sugar metabolism and photosynthesis
Transport and Distribution
This compound is used in various industries, from water treatment to medicine, from metal processing to aquaculture
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium permanganate is commercially prepared by mixing a solution of potassium hydroxide (KOH) and powdered manganese oxide (MnO₂) with oxidizing agents like potassium chlorate (KClO₃). The mixture is boiled, evaporated, and the residue is heated until it acquires a pasty consistency. The reaction is as follows: [ 6KOH + 3MnO₂ + 6KClO₃ \rightarrow 3K₂MnO₄ + 6KCl + 3H₂O ]
The potassium manganate (K₂MnO₄) formed is then boiled with a large quantity of water, and a current of chlorine (Cl₂), carbon dioxide (CO₂), or ozonized air is passed into the liquid until it is converted into this compound: [ 6K₂MnO₄ + 3Cl₂ \rightarrow 6KMnO₄ + 6KCl ]
Industrial Production Methods: In industrial settings, this compound is produced by the alkaline fusion of manganese dioxide with potassium hydroxide and an oxidizing agent such as potassium nitrate (KNO₃) or potassium chlorate. The resulting potassium manganate is then oxidized to this compound using chlorine or ozone .
Chemical Reactions Analysis
Types of Reactions: Potassium permanganate undergoes various types of chemical reactions, primarily oxidation reactions. It is a very strong oxidizing agent and can oxidize a wide range of organic and inorganic substances.
Common Reagents and Conditions:
Oxidation of Alkenes: this compound can oxidize alkenes to glycols under mild conditions. For example: [ RCH=CHR + KMnO₄ + H₂O \rightarrow RCH(OH)-CH(OH)R + MnO₂ ]
Oxidation of Alcohols: It can oxidize primary alcohols to carboxylic acids and secondary alcohols to ketones. [ RCH₂OH + 2KMnO₄ + H₂SO₄ \rightarrow RCOOH + 2MnO₂ + K₂SO₄ + 2H₂O ]
Major Products: The major products formed from these reactions include carboxylic acids, ketones, and glycols .
properties
IUPAC Name |
potassium;permanganate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/K.Mn.4O/q+1;;;;;-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJVWSHVAAUDKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Mn](=O)(=O)=O.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
KMnO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | POTASSIUM PERMANGANATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0672 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | potassium permanganate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Potassium_permanganate | |
| Description | Chemical information link to Wikipedia. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2034839 | |
| Record name | Potassium permanganate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2034839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.034 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Potassium permanganate appears as a purplish colored crystalline solid. Noncombustible but accelerates the burning of combustible material. If the combustible material is finely divided the mixture may be explosive. Contact with liquid combustible materials may result in spontaneous ignition. Contact with sulfuric acid may cause fire or explosion. Used to make other chemicals and as a disinfectant., Purple odorless crystals; [HSDB], DARK PURPLE CRYSTALS. | |
| Record name | POTASSIUM PERMANGANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4324 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Potassium permanganate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1556 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | POTASSIUM PERMANGANATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0672 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Soluble in many organic solvents; also by concentrated acids with the liberation of oxygen., Soluble in acetone and methanol, Soluble in acetic acid, trifluoroacetic acid, acetic anhydride, pyridine, benzonitrile, sulfolane., In water, 6.40X10+4 mg/l @ 20 °C, 25 g/100 @ 65 °C water, Solubility in water, g/100ml at 20 °C: 6.4 (moderate) | |
| Details | Weast, R.C. (ed.) Handbook of Chemistry and Physics. 69th ed. Boca Raton, FL: CRC Press Inc., 1988-1989., p. B-119 | |
| Record name | POTASSIUM PERMANGANATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1218 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | Weast, R.C. (ed.) Handbook of Chemistry and Physics. 69th ed. Boca Raton, FL: CRC Press Inc., 1988-1989., p. B-119 | |
| Record name | POTASSIUM PERMANGANATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0672 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
2.7 at 59 °F (USCG, 1999) - Denser than water; will sink, 2.7 g/cu cm, 2.7 g/cm³ | |
| Details | Lide, DR (ed.). CRC Handbook of Chemistry and Physics. 81st Edition. CRC Press LLC, Boca Raton: FL 2000, p. 4-80 | |
| Record name | POTASSIUM PERMANGANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4324 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Lide, DR (ed.). CRC Handbook of Chemistry and Physics. 81st Edition. CRC Press LLC, Boca Raton: FL 2000, p. 4-80 | |
| Record name | POTASSIUM PERMANGANATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1218 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | Lide, DR (ed.). CRC Handbook of Chemistry and Physics. 81st Edition. CRC Press LLC, Boca Raton: FL 2000, p. 4-80 | |
| Record name | POTASSIUM PERMANGANATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0672 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
Vapor pressure at 20 °C: negligible | |
| Record name | POTASSIUM PERMANGANATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0672 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Dark purple or bronze-like crystals; Almost opaque by transmitted light and of a blue metallic luster by reflected air., Purple orthorhombic crystals, Bipyrimidal rhombic prisms | |
CAS RN |
7722-64-7 | |
| Record name | POTASSIUM PERMANGANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4324 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Potassium permanganate [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007722647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium permanganate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13831 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Potassium permanganate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2034839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium permanganate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.874 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POTASSIUM PERMANGANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00OT1QX5U4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | POTASSIUM PERMANGANATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1218 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | POTASSIUM PERMANGANATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0672 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
greater than 464 °F (USCG, 1999), Decomposes | |
| Details | Lide, DR (ed.). CRC Handbook of Chemistry and Physics. 81st Edition. CRC Press LLC, Boca Raton: FL 2000, p. 4-80 | |
| Record name | POTASSIUM PERMANGANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4324 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Lide, DR (ed.). CRC Handbook of Chemistry and Physics. 81st Edition. CRC Press LLC, Boca Raton: FL 2000, p. 4-80 | |
| Record name | POTASSIUM PERMANGANATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1218 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



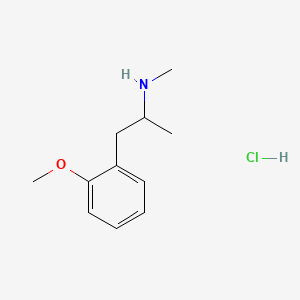
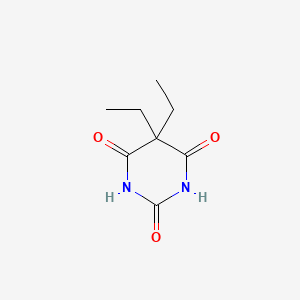

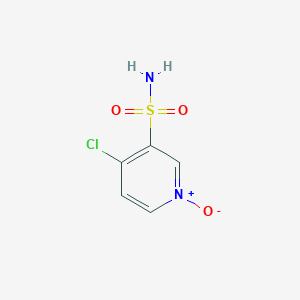
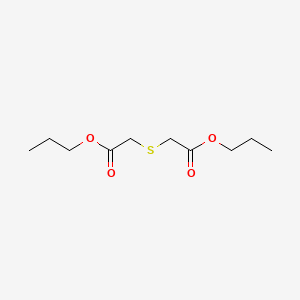
![4,5-Dimethyl-2-[2-(methylsulfanyl)ethyl]-1,3-dioxolane](/img/structure/B3395937.png)
